Methyl 4,4-dimethylhept-6-enoate
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Overview
Description
Methyl 4,4-dimethylhept-6-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a double bond at the sixth carbon and two methyl groups at the fourth carbon. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethylhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethylhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethylhept-6-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethylhept-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The double bond in the compound can also participate in addition reactions, leading to the formation of new products that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethylpent-2-enoate: Similar structure but with a shorter carbon chain.
Methyl 4,4-dimethylhex-2-enoate: Similar structure but with a different position of the double bond.
Methyl 4,4-dimethylhept-2-enoate: Similar structure but with a different position of the double bond.
Uniqueness
Methyl 4,4-dimethylhept-6-enoate is unique due to its specific structure, which includes a double bond at the sixth carbon and two methyl groups at the fourth carbon. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
113086-97-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 4,4-dimethylhept-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-10(2,3)8-6-9(11)12-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
IJTMRWGYTNGGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OC)CC=C |
Origin of Product |
United States |
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